molecular formula C6H12N2O B1220166 Nipecotamide CAS No. 4138-26-5

Nipecotamide

Cat. No.: B1220166
CAS No.: 4138-26-5
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nipecotamide can be synthesized through several methods. One common approach involves the reaction of nipecotic acid with ammonia, resulting in the formation of this compound . Another method includes the use of optically active lactic acid to prepare a mixture of diastereomer salts, followed by the precipitation of one diastereomer salt and its subsequent treatment with a base to release optically active this compound .

Industrial Production Methods: Industrial production of this compound often involves the stereoselective hydrolysis of racemic this compound in the presence of a microbially derived oxygen source. This process converts racemic this compound into optically active this compound and nipecotic acid . The resulting optically active this compound can then be further processed for various applications.

Chemical Reactions Analysis

Types of Reactions: Nipecotamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

Nipecotamide exerts its effects through its interaction with specific molecular targets. One of its primary mechanisms involves acting as a GP IIb/IIIa antagonist, which inhibits the integrin alpha-IIb/beta-3 receptor . This action is significant in the context of cardiovascular diseases, where it can prevent platelet aggregation and thrombus formation.

Comparison with Similar Compounds

Nipecotamide is unique in its structure and function compared to other similar compounds. Some related compounds include:

This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications, particularly in cardiovascular diseases.

Properties

IUPAC Name

piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313721
Record name 3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3712156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4138-26-5
Record name 3-Piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid amide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nipecotamide
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Record name 3-Piperidinecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carboxamide
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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